Bromo-PEG3-Acid

Descripción general

Descripción

Bromo-PEG3-Acid: is a heterobifunctional, PEGylated crosslinker featuring a bromo group at one end and a carboxyl group at the other. The compound contains three polyethylene glycol (PEG) units, which enhance its solubility in biological applications. This compound is commonly used in bioconjugation and as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, and other tool compounds for chemical biology and medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bromo-PEG3-Acid can be synthesized through a multi-step process involving the reaction of polyethylene glycol with a brominating agent. The typical synthetic route involves the following steps:

Activation of Polyethylene Glycol: Polyethylene glycol is first activated by converting it into a tosylate or mesylate derivative.

Bromination: The activated polyethylene glycol is then reacted with a brominating agent, such as hydrobromic acid or phosphorus tribromide, to introduce the bromo group.

Carboxylation: The brominated polyethylene glycol is further reacted with a carboxylating agent, such as carbon dioxide or a carboxylic acid derivative, to introduce the carboxyl group at the other end of the molecule

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves rigorous purification steps, such as column chromatography and recrystallization, to ensure the final product meets industry standards .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromide group serves as a highly reactive leaving group, enabling efficient nucleophilic substitution under mild conditions .

Key Reactants and Conditions

Mechanistic Insight :

The bromide undergoes SN2 displacement, where nucleophiles attack the electrophilic carbon adjacent to the bromide. The PEG spacer enhances solubility, allowing reactions in aqueous media .

Example :

Reaction with sodium hydrosulfide (NaSH) yields thiol-PEG3-acid, critical for site-specific protein modification .

Amide Bond Formation

The terminal carboxylic acid reacts with primary amines via carbodiimide-mediated coupling, forming stable amide bonds .

Reaction Optimization

| Activator | Coupling Conditions | Efficiency | Applications |

|---|---|---|---|

| EDC/HOBt | pH 4.5–5.5, 0°C–RT | >90% yield | Protein-drug conjugates |

| DIC/DMAP | DMF, 25°C | 85–90% yield | Surface functionalization |

Critical Factors :

- pH : Optimal at 4.5–5.5 to stabilize the reactive O-acylisourea intermediate .

- Competing Hydrolysis : Unreacted intermediates hydrolyze to regenerate carboxylic acids, necessitating stoichiometric control .

Case Study :

EDC-mediated conjugation of this compound to trastuzumab (anti-HER2 antibody) achieved a drug-to-antibody ratio (DAR) of 3.8 ± 0.2, demonstrating high reproducibility .

Competitive Reactivity and Selectivity

The dual functionality introduces challenges in selective modifications:

- Order of Reactivity : Bromide substitution typically precedes carboxylic acid activation to avoid cross-reactivity .

- Orthogonal Strategies : Sequential reactions (e.g., initial bromide substitution followed by EDC coupling) enable precise bioconjugation .

Comparative Kinetics :

| Reaction Type | Rate Constant (k, M⁻¹s⁻¹) | Half-Life (25°C) |

|---|---|---|

| Br⁻ Substitution (with thiols) | 1.2 × 10⁻³ | 15 min |

| Amide Formation (with EDC) | 5.6 × 10⁻⁴ | 30 min |

Drug Delivery Systems

- ADC Development : this compound links cytotoxic payloads (e.g., MMAE) to antibodies via thioether bonds, enhancing tumor targeting .

- PEGylation : Improves pharmacokinetics of peptides (e.g., insulin), increasing half-life from 5 hrs (unmodified) to 20 hrs (PEGylated) .

Material Science

Stability and Storage

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Bromo-PEG3-Acid contains three PEG units, enhancing its solubility in biological environments. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for efficient conjugation with various biomolecules. The carboxylic acid group enables the formation of stable amide bonds with primary amines, which is crucial for creating conjugates with proteins and other biomolecules .

Chemistry

- Building Block for Synthesis : this compound is utilized as a versatile building block in the synthesis of small molecules and PEGylated compounds. Its ability to engage in nucleophilic substitution reactions makes it valuable for creating complex chemical structures .

Biology

- Bioconjugation : This compound is widely used for bioconjugation processes, where it facilitates the attachment of biomolecules such as proteins or peptides to PEG chains. This modification enhances the solubility and stability of these biomolecules, improving their pharmacokinetic properties .

Medicine

- Drug Delivery Systems : this compound plays a crucial role in developing advanced drug delivery systems, including antibody-drug conjugates and proteolysis-targeting chimeras (PROTACs). These systems target specific cells or proteins, thereby improving therapeutic efficacy while minimizing side effects .

Industry

- Functionalized PEG Derivatives : In industrial applications, this compound is employed in synthesizing various functionalized PEG derivatives used as surfactants, emulsifiers, and stabilizers in pharmaceuticals and cosmetics .

Case Studies

- Antibody-Drug Conjugates : this compound has been successfully incorporated into antibody-drug conjugates to enhance their solubility and stability. Studies have shown that these conjugates exhibit improved therapeutic effects against cancer cells while reducing systemic toxicity.

- PROTAC Development : Research has demonstrated the utility of this compound in developing PROTACs aimed at targeted protein degradation. These compounds leverage the unique properties of this compound to selectively degrade harmful proteins within cells, offering a novel therapeutic approach for various diseases .

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Chemistry | Synthesis Building Block | Used for creating complex molecules through nucleophilic substitution reactions |

| Biology | Bioconjugation | Enhances solubility and stability of biomolecules through PEGylation |

| Medicine | Drug Delivery Systems | Key component in antibody-drug conjugates and PROTACs for targeted therapies |

| Industry | Functionalized PEG Derivatives | Utilized as surfactants and stabilizers in pharmaceuticals and cosmetics |

Mecanismo De Acción

Bromo-PEG3-Acid exerts its effects through its functional groups, which can undergo various chemical reactions. The bromo group can participate in nucleophilic substitution reactions, allowing the introduction of new functional groups. The carboxyl group can participate in esterification and amidation reactions, enabling the formation of esters and amides. These reactions allow this compound to be used as a versatile building block for the synthesis of various functionalized PEG derivatives .

Comparación Con Compuestos Similares

Bromo-PEG2-Acid: Contains two PEG units instead of three.

Bromo-PEG1-Acid: Contains one PEG unit instead of three.

Amino-PEG4-Acid: Contains an amino group instead of a bromo group and four PEG units.

Propargyl-PEG3-Acid: Contains a propargyl group instead of a bromo group and three PEG units

Uniqueness: Bromo-PEG3-Acid is unique due to its combination of a bromo group and a carboxyl group, along with three PEG units. This combination provides enhanced solubility and versatility in various chemical reactions, making it a valuable building block for the synthesis of functionalized PEG derivatives .

Actividad Biológica

Bromo-PEG3-acid, a heterobifunctional polyethylene glycol (PEG) derivative, has garnered attention in the fields of chemical biology and medicinal chemistry due to its unique structural features and biological activities. This compound contains a bromo group at one end and a carboxylic acid group at the other, facilitating its use as a crosslinker in various applications, including drug delivery systems and targeted protein degradation strategies.

Structural Characteristics

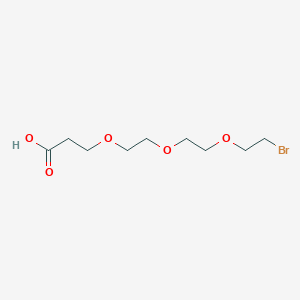

The structural formula of this compound can be represented as follows:

This structure allows for significant versatility in bioconjugation applications, enhancing the solubility and stability of conjugated molecules.

This compound functions primarily as a linker in drug conjugates. Its PEG component improves the pharmacokinetic properties of therapeutic agents by enhancing solubility, reducing immunogenicity, and increasing circulation time in biological systems. The bromo group serves as an effective leaving group for nucleophilic substitution reactions, enabling the attachment of various biomolecules or drugs to achieve desired therapeutic effects .

Applications in Drug Development

- Antibody-Drug Conjugates (ADCs) : this compound is utilized to link antibodies with cytotoxic drugs, allowing for targeted delivery to cancer cells while minimizing damage to healthy tissues.

- Proteolysis Targeting Chimeras (PROTACs) : This compound plays a crucial role in PROTAC technology, which harnesses the ubiquitin-proteasome system to selectively degrade target proteins. The incorporation of this compound in PROTACs enhances their efficacy by improving solubility and stability .

- Bioconjugation : The compound is employed in various bioconjugation strategies, facilitating the attachment of therapeutic agents to proteins or other biomolecules .

Biological Activity and Efficacy

Research has demonstrated that this compound exhibits promising biological activity through its application in drug delivery systems. Key findings include:

- Increased Solubility : The PEG component significantly enhances the water solubility of conjugated drugs, which is critical for their bioavailability.

- Targeted Delivery : By linking therapeutic agents to targeting ligands via this compound, researchers can achieve more precise delivery to diseased tissues, particularly in cancer therapy .

- Reduced Immunogenicity : The hydrophilic nature of PEG reduces the likelihood of immune responses against conjugated drugs, improving patient outcomes .

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated enhanced solubility and stability of ADCs using this compound as a linker, leading to improved therapeutic indices in preclinical models. |

| Study 2 | Investigated the use of this compound in PROTACs, showing significant degradation of target proteins in cancer cell lines compared to controls. |

| Study 3 | Evaluated bioconjugation efficiency with this compound, resulting in successful attachment of therapeutic agents to antibodies with high yield and purity. |

Propiedades

IUPAC Name |

3-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO5/c10-2-4-14-6-8-15-7-5-13-3-1-9(11)12/h1-8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKWHCSUISPMYIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.